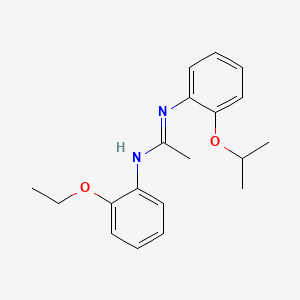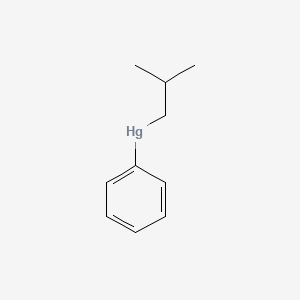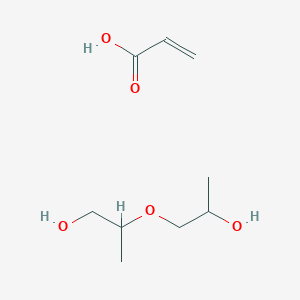![molecular formula C17H23NO3 B14429749 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL CAS No. 81653-13-6](/img/structure/B14429749.png)
1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a bis(2-methoxyethyl)amino group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL typically involves the reaction of naphthalene derivatives with bis(2-methoxyethyl)amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-2-ylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-{[Bis(2-hydroxyethyl)amino]methyl}naphthalen-2-OL
- 1-{[Bis(2-methoxyethyl)amino]methyl}benzene-2-OL
- 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-1-OL
Uniqueness: 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
81653-13-6 |
|---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-[[bis(2-methoxyethyl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H23NO3/c1-20-11-9-18(10-12-21-2)13-16-15-6-4-3-5-14(15)7-8-17(16)19/h3-8,19H,9-13H2,1-2H3 |
InChI-Schlüssel |
IADIIYOFMBGXRR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN(CCOC)CC1=C(C=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


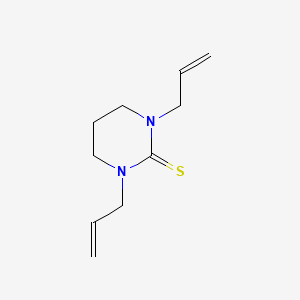
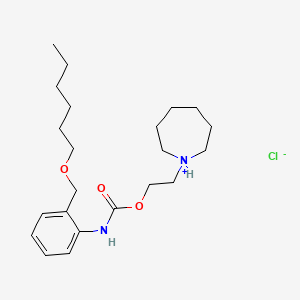
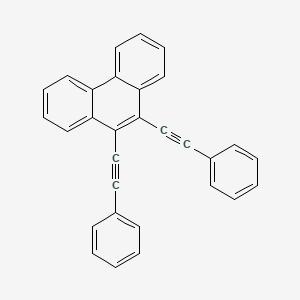
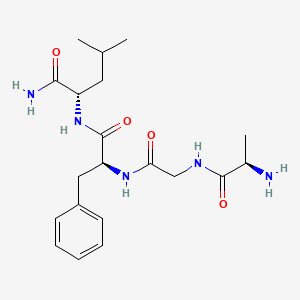
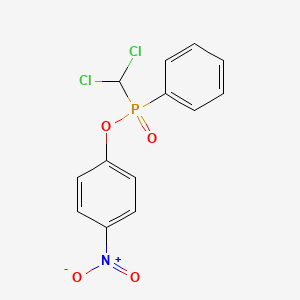
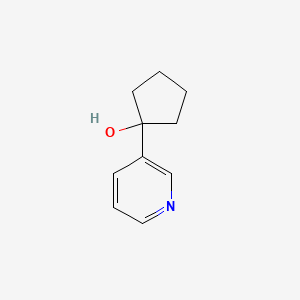
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)
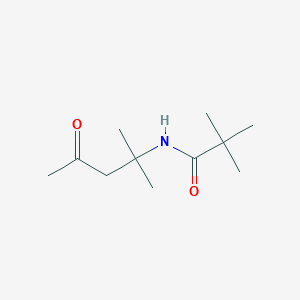
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
